
Ethyl (2-Methyl-propane-1-sulfonyl)-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-Methyl-propane-1-sulfonyl)-acetate is an organic compound with a unique structure that combines an ethyl ester with a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylpropane-1-sulfonyl chloride+Ethyl acetateBaseEthyl (2-Methyl-propane-1-sulfonyl)-acetate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-Methyl-propane-1-sulfonyl)-acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-Methyl-propane-1-sulfonyl)-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles The sulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropane-1-sulfonyl Chloride: A precursor in the synthesis of Ethyl (2-Methyl-propane-1-sulfonyl)-acetate.
Ethyl Sulfonate: Similar ester structure but lacks the methyl group on the propane chain.
Methyl Sulfonyl Acetate: Similar sulfonyl ester but with a methyl group instead of an ethyl group.
Eigenschaften
Molekularformel |
C8H16O4S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
ethyl 2-(2-methylpropylsulfonyl)acetate |
InChI |
InChI=1S/C8H16O4S/c1-4-12-8(9)6-13(10,11)5-7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
QPXNHHBIYACKIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CS(=O)(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



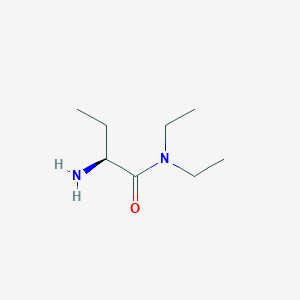

![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
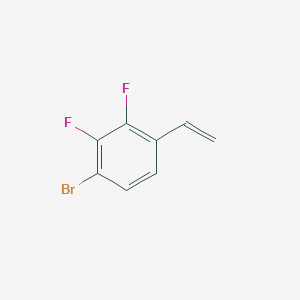
![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
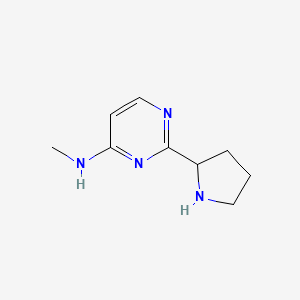
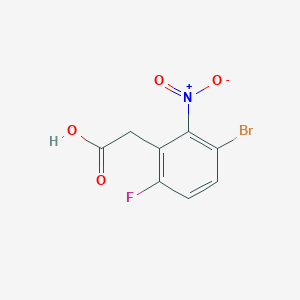


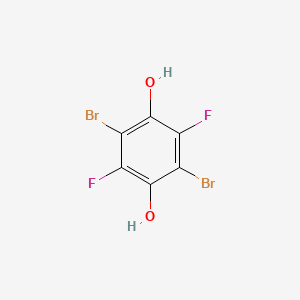
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
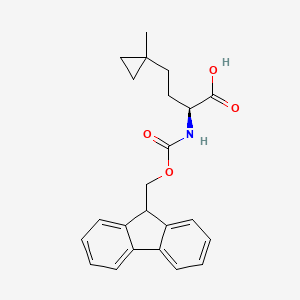
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)
